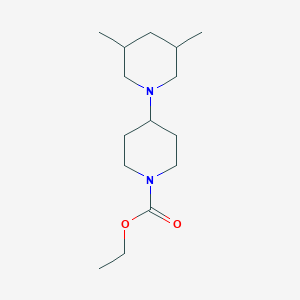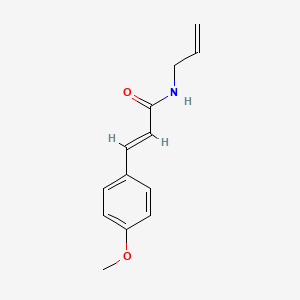![molecular formula C17H19BrO3 B5109266 1-bromo-3-[3-(4-ethoxyphenoxy)propoxy]benzene](/img/structure/B5109266.png)
1-bromo-3-[3-(4-ethoxyphenoxy)propoxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-bromo-3-[3-(4-ethoxyphenoxy)propoxy]benzene is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. This compound is also known as BPPB and has been synthesized using various methods. In
作用機序
BPPB is a potent inhibitor of the protein kinase CK2, which plays a critical role in cell proliferation and survival. By inhibiting CK2, BPPB can induce cell death in cancer cells and reduce inflammation in various diseases. BPPB has also been shown to modulate the activity of other enzymes, including phosphodiesterases and protein phosphatases.
Biochemical and Physiological Effects
BPPB has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and induction of cell death in cancer cells. BPPB has also been shown to reduce inflammation in various diseases, including rheumatoid arthritis and multiple sclerosis. Additionally, BPPB has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
BPPB has several advantages for use in lab experiments, including its high potency and selectivity for CK2 inhibition. BPPB is also stable and can be easily synthesized using various methods. However, BPPB has some limitations, including its poor solubility in water, which can make it difficult to use in some experiments.
将来の方向性
There are several future directions for research on BPPB, including the development of new drugs for the treatment of cancer, inflammatory diseases, and neurological disorders. BPPB can also be used as a tool to study the role of CK2 in various cellular processes, including cell proliferation and survival. Additionally, BPPB can be used in the development of new imaging agents for the diagnosis of cancer and other diseases.
Conclusion
In conclusion, BPPB is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. BPPB can be synthesized using various methods and has been used in various scientific research studies. BPPB has several advantages for use in lab experiments, including its high potency and selectivity for CK2 inhibition. However, BPPB has some limitations, including its poor solubility in water. There are several future directions for research on BPPB, including the development of new drugs and imaging agents for the diagnosis and treatment of various diseases.
合成法
BPPB can be synthesized using different methods, including the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of aryl halides with boronic acids in the presence of a palladium catalyst. Another method involves the reaction of 1-bromo-3-nitrobenzene with 3-(4-ethoxyphenoxy)propylamine in the presence of a base, followed by reduction of the nitro group to an amino group using palladium on carbon.
科学的研究の応用
BPPB has been used in various scientific research studies, including its application in the development of new drugs for the treatment of cancer, inflammatory diseases, and neurological disorders. BPPB has also been used in the development of new imaging agents for the diagnosis of cancer and other diseases.
特性
IUPAC Name |
1-bromo-3-[3-(4-ethoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO3/c1-2-19-15-7-9-16(10-8-15)20-11-4-12-21-17-6-3-5-14(18)13-17/h3,5-10,13H,2,4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSVMXQKULDIOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCOC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-[3-(4-ethoxyphenoxy)propoxy]benzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5109185.png)

![tert-butyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B5109194.png)
![2,3-bis{[(5-ethoxy-1H-benzimidazol-2-yl)thio]methyl}quinoxaline 1,4-dioxide](/img/structure/B5109216.png)


![2,5-dimethyl-1-[3-nitro-4-(1-piperidinyl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B5109225.png)
![2-methoxy-N-(1-{1-[(5-methyl-2-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5109239.png)
![1-methyl-5-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B5109240.png)
![ethyl 4-(2-chlorobenzyl)-1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5109246.png)


![N-(4,6-dimethyl-2-pyrimidinyl)-4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzenesulfonamide](/img/structure/B5109261.png)
![1-[2-(4-bromophenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B5109262.png)